4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

CAS No.: 898750-95-3

Cat. No.: VC2299921

Molecular Formula: C18H17ClFNO2

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898750-95-3 |

|---|---|

| Molecular Formula | C18H17ClFNO2 |

| Molecular Weight | 333.8 g/mol |

| IUPAC Name | (4-chloro-2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H17ClFNO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

| Standard InChI Key | RNUOPMAAPSXRMX-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |

| Canonical SMILES | C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |

Introduction

Chemical Structure and Properties

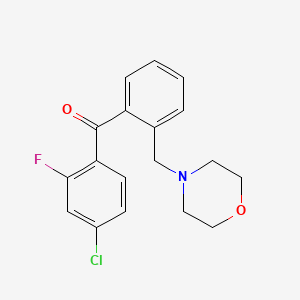

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone features a benzophenone core structure, consisting of two phenyl rings connected by a carbonyl group. The compound's structure is further characterized by specific substituents: a chlorine atom at the 4-position of one phenyl ring, a fluorine atom at the 2-position of the same ring, and a morpholinomethyl group at the 2'-position of the second phenyl ring.

Basic Properties

The fundamental chemical and physical properties of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 898750-95-3 |

| Molecular Formula | C₁₈H₁₇ClFNO₂ |

| Molecular Weight | 333.8 g/mol |

| IUPAC Name | (4-chloro-2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H17ClFNO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

| Standard InChIKey | RNUOPMAAPSXRMX-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |

The presence of halogen atoms (chlorine and fluorine) contributes to the compound's electronic properties, while the morpholinomethyl group introduces a basic nitrogen center that can participate in hydrogen bonding and other interactions. The carbonyl group serves as a key functional site for potential reactions and modifications.

Structural Characteristics

The benzophenone core of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone consists of two phenyl rings connected by a carbonyl (C=O) group. This configuration creates a non-planar structure due to steric interactions between the rings. The dihedral angle between the two phenyl rings typically ranges from 25° to 40°, depending on the specific substituents and their positions.

The halogen substituents (chlorine and fluorine) affect the electron distribution within the molecule, creating regions of partial positive charge (δ+) at the carbon atoms directly bonded to these electronegative elements. The morpholinomethyl group introduces a basic nitrogen center that can act as a hydrogen bond acceptor and participate in various intermolecular interactions.

Synthesis and Reactivity

The synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone typically involves multiple steps that require careful optimization of reaction conditions to achieve high yield and purity.

Reactivity Profile

The reactivity of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is influenced by its various functional groups, each contributing distinct reactive sites:

-

Carbonyl Group: Susceptible to nucleophilic addition reactions, reduction, and condensation

-

Halogen Substituents: Potential sites for nucleophilic aromatic substitution, especially in the presence of strong nucleophiles

-

Morpholinomethyl Group: Contains a basic nitrogen that can participate in acid-base reactions and serve as a nucleophile

-

Aromatic Rings: Can undergo electrophilic aromatic substitution reactions, though reactivity is modified by existing substituents

The compound can participate in various chemical transformations, including:

-

Reduction of the carbonyl group to form secondary alcohols

-

Nucleophilic substitution of the halogen atoms

-

Coordination with metal ions through the carbonyl oxygen and morpholine nitrogen

-

Photochemical reactions typical of benzophenone derivatives

Comparative Analysis with Related Compounds

Understanding 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone in the context of related compounds provides valuable insights into its distinctive properties and potential applications.

Structural Analogs

Several compounds share structural similarities with 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone:

| Compound | Key Differences | Potential Impact on Properties |

|---|---|---|

| 3-Chloro-5-fluoro-3'-morpholinomethyl benzophenone | Different positions of chlorine and fluorine; morpholinomethyl group at 3' instead of 2' | Altered electronic distribution and steric effects; different biological activity profile |

| 3'-Bromo-2-morpholinomethyl benzophenone | Bromine instead of chlorine and fluorine; different substitution pattern | Different reactivity in substitution reactions; variable biological interactions |

| Unsubstituted benzophenone | Lacks halogens and morpholinomethyl group | Simpler reactivity profile; different physicochemical properties |

The specific positions of substituents significantly influence the compound's three-dimensional structure, reactivity, and potential biological interactions. For instance, the 2'-position of the morpholinomethyl group in 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone may create distinct steric effects compared to the 3'-position in related analogs.

Analytical Methods and Characterization

Comprehensive characterization of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone typically involves multiple analytical techniques to confirm its structure, purity, and physicochemical properties.

Spectroscopic Analysis

Several spectroscopic methods are useful for characterizing 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the compound's structure, with characteristic signals for aromatic protons, methylene protons of the morpholinomethyl group, and other structural features

-

Infrared (IR) Spectroscopy: Reveals functional groups, with characteristic absorption bands for the carbonyl group (typically around 1650-1680 cm⁻¹), aromatic C=C stretching, and C-F/C-Cl stretching vibrations

-

Mass Spectrometry: Confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure

-

UV-Visible Spectroscopy: Offers insights into the compound's electronic structure and potential photochemical properties, with benzophenones typically showing strong absorption in the UV region

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone and separating it from related compounds:

-

High-Performance Liquid Chromatography (HPLC): Useful for purification and quantitative analysis

-

Gas Chromatography (GC): Applicable if the compound has sufficient volatility

-

Thin-Layer Chromatography (TLC): Provides a simple method for monitoring reactions and assessing purity

These analytical methods collectively provide a comprehensive profile of the compound's structural features, purity, and physicochemical properties, forming the basis for quality control in research and potential commercial applications.

Research Findings and Future Directions

Research on 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone appears to be in relatively early stages, with opportunities for further investigation in multiple domains.

Current Research Status

Based on the available literature, research on 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone has primarily focused on:

-

Synthetic methodologies to prepare the compound

-

Basic structural characterization

-

Preliminary assessments of potential applications

The compound's structural features suggest potential research directions in pharmaceutical development, materials science, and organic synthesis, though detailed studies specific to this compound appear limited in the current literature.

Future Research Opportunities

Several promising research directions for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone include:

-

Detailed Structure-Activity Relationship Studies: Systematic evaluation of how structural modifications affect biological activity and physicochemical properties

-

Biological Activity Screening: Assessment of potential therapeutic applications, including antimicrobial, anticancer, or anti-inflammatory activities

-

Photochemical Investigations: Exploration of the compound's behavior under various light conditions, relevant to potential applications as photoinitiators or photosensitizers

-

Advanced Spectroscopic Studies: Detailed investigations of the compound's electronic structure, conformational preferences, and intermolecular interactions, potentially using methods like microwave spectroscopy similar to those applied to related halogenated compounds

-

Green Chemistry Approaches: Development of more environmentally friendly synthetic routes to prepare the compound with reduced waste and energy consumption

These research directions could substantially expand our understanding of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone and potentially reveal valuable applications in pharmaceuticals, materials science, or other domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume